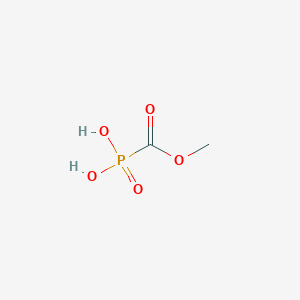
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Descripción general
Descripción
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, is formed by the reaction of an acid with an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the esterification reaction between acetic acid and ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of ethanol and acetic acid. The process may involve the use of catalysts to enhance the reaction rate and yield . Advanced extraction processes and reactive distillation techniques are often employed to optimize the production and purification of the ester .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce acetic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Trans-esterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Trans-esterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Trans-esterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate has various applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release acetic acid and ethanol, which can then participate in various biochemical pathways . The compound’s ability to act as a solvent also plays a role in its mechanism of action, facilitating the dissolution and transport of other molecules .
Comparación Con Compuestos Similares
Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, this compound is unique due to its specific molecular structure and the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
This compound stands out due to its unique structure, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
ethyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHAPDFFWOZVTP-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472630 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78167-64-3 | |
| Record name | Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)










